3-Methylbutane-1,3-diamine

Description

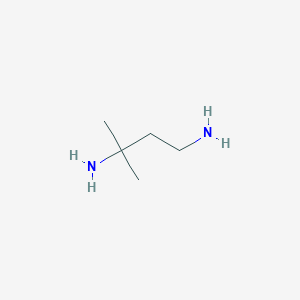

Structure

2D Structure

3D Structure

Properties

CAS No. |

116473-67-7 |

|---|---|

Molecular Formula |

C5H14N2 |

Molecular Weight |

102.18 g/mol |

IUPAC Name |

3-methylbutane-1,3-diamine |

InChI |

InChI=1S/C5H14N2/c1-5(2,7)3-4-6/h3-4,6-7H2,1-2H3 |

InChI Key |

WSDOLNVCEVYCJQ-UHFFFAOYSA-N |

SMILES |

CC(C)(CCN)N |

Canonical SMILES |

CC(C)(CCN)N |

Synonyms |

3-Methyl-1,3-butanediaMine |

Origin of Product |

United States |

Structural Significance and Isomeric Considerations of 1,3 Diamines

The arrangement of atoms in 1,3-diamines, where two amino groups are separated by a three-carbon chain, imparts specific chemical properties that are of great interest to chemists. This structural motif allows for a range of conformations, influencing how these molecules interact with other chemical species.

In the case of 3-Methylbutane-1,3-diamine, the presence of a methyl group on the third carbon atom introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. This chirality is a critical factor in applications where stereospecificity is key, such as in the synthesis of pharmaceuticals and other biologically active compounds. The isomeric purity of such diamines is a significant consideration in their synthesis and application.

The general structure of 1,3-diamines also allows for the formation of stable six-membered ring conformations when they chelate to a metal center, a feature that is fundamental to their role in coordination chemistry. montclair.edu

Importance of 1,3 Diamine Scaffolds in Organic Synthesis and Coordination Chemistry

The 1,3-diamine scaffold is a versatile building block in the construction of more complex molecules. These compounds are integral to the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. nih.gov Their ability to act as bidentate ligands, donating electrons from their two nitrogen atoms, makes them invaluable in the field of coordination chemistry.

In organic synthesis, 1,3-diamines are precursors to various heterocyclic compounds and can be used to introduce nitrogen-containing functionalities into a molecule. For instance, they can be used in the synthesis of pyrimidine (B1678525) derivatives. The specific compound, 3-Methylbutane-1,3-diamine, has been noted as a building block in the preparation of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine.

In coordination chemistry, 1,3-diamines form stable complexes with a variety of metal ions. These metal complexes can act as catalysts in a range of chemical transformations. The stereochemistry of the diamine ligand can influence the stereochemical outcome of the catalyzed reaction, making chiral 1,3-diamines like this compound particularly valuable. The preparation of platinum(II) complexes with various 1,3-diamine isomers has been explored for their potential antitumor activities. nih.gov

Overview of Research Trajectories for 3 Methylbutane 1,3 Diamine

Direct and Indirect Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through various synthetic routes, each with its own set of advantages and limitations. These methods can be broadly categorized into direct and indirect pathways.

Alkylation and Amination Reactions in the Synthesis of this compound

Direct alkylation of amines is a fundamental approach to forming C-N bonds. However, the reaction of ammonia (B1221849) or primary amines with alkyl halides often leads to a mixture of primary, secondary, and tertiary amines, as the initially formed amine is often more nucleophilic than the starting material. masterorganicchemistry.com This lack of selectivity can be a significant drawback. To circumvent this, methods such as the Gabriel synthesis, which utilizes a phthalimide (B116566) as a protected nitrogen source, can be employed, although the deprotection conditions can be harsh. masterorganicchemistry.com

A more controlled approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents for amines. researchgate.net This process, often catalyzed by transition metals, is highly atom-economical. researchgate.net While direct alkylation methods for the specific synthesis of this compound are not extensively detailed in the provided literature, the general principles of controlling polyalkylation are crucial.

Amination reactions, particularly reductive amination, represent a powerful tool for diamine synthesis. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Reductive Strategies for Diamine Formation

Reductive amination is a cornerstone for the synthesis of amines and their derivatives, including this compound. This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

One prominent reductive strategy is transfer hydrogenation . This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as isopropyl alcohol or Hantzsch esters. colab.ws For instance, the reduction of nitrogen-containing heterocycles like quinolines can be achieved with high efficiency using this technique. colab.ws

Another significant approach is the reductive ring cleavage of heterocyclic compounds. For example, isoxazoles and isoxazolines can be reductively cleaved to yield β-enaminoketones and β-hydroxyketones, which are precursors to 1,3-diamines. researchgate.net

The following table summarizes key aspects of reductive strategies applicable to diamine synthesis.

| Reductive Strategy | Key Features | Applicable Precursors |

| Transfer Hydrogenation | Utilizes organic molecules as hydrogen donors, avoiding high-pressure H₂. colab.ws | Ketones, aldehydes, imines, nitrogen-containing heterocycles. colab.ws |

| Reductive Ring Cleavage | Cleavage of heterocyclic rings (e.g., isoxazoles) to generate functionalized acyclic products. researchgate.net | Isoxazoles, isoxazolines. researchgate.net |

| Catalytic Hydrogenation | Employs a metal catalyst (e.g., Rhodium) and hydrogen gas for reduction. researchgate.net | Pyrroles, imines. researchgate.net |

Chemo-Enzymatic Approaches to Chiral 1,3-Diamines Relevant to this compound

The demand for enantiomerically pure amines has spurred the development of chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions. oup.com These strategies are particularly valuable for producing chiral 1,3-diamines. oup.comrsc.org

A common approach involves the enzymatic resolution of racemic amines or the asymmetric synthesis from prochiral ketones. oup.com Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones with excellent stereoselectivity. oup.comnih.gov These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. oup.com

A chemo-enzymatic cascade can be designed where a chemical step generates a prochiral ketone, which is then converted to a chiral amine by an enzyme. For example, an aldol (B89426) condensation followed by a reduction can produce the ketone substrate for a subsequent transaminase-catalyzed amination. oup.com This integration of chemical and biological catalysis offers a sustainable route to valuable chiral amines. oup.com

Enantioselective Synthesis of Chiral this compound Derivatives

Achieving high enantioselectivity is a critical challenge in the synthesis of chiral diamines. Several advanced strategies have been developed to address this, primarily revolving around asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in 1,3-Diamine Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly efficient and atom-economical.

Transition metal catalysis plays a pivotal role in the asymmetric synthesis of diamines. nih.gov For instance, palladium-catalyzed allylic amination can be used to prepare enantioenriched allylic hydroxylamine (B1172632) derivatives, which can then be further transformed. nih.gov Rhodium catalysts are also employed in the hydrogenation of various substrates to produce chiral amines. researchgate.net

Organocatalysis , which uses small organic molecules as catalysts, has also emerged as a powerful tool. acs.org Chiral 1,3-diamine-derived catalysts have been designed and successfully applied in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. acs.orgresearchgate.netnih.gov These catalysts often feature both a primary and a tertiary amine group that work cooperatively. acs.orgnih.gov

The following table highlights different asymmetric catalytic approaches for diamine synthesis.

| Catalytic System | Reaction Type | Key Features |

| Palladium/Chiral Ligand | Allylic Amination | Produces enantioenriched allylic amines. nih.gov |

| Rhodium/Chiral Ligand | Hydrogenation | Effective for the reduction of unsaturated precursors. researchgate.net |

| Chiral 1,3-Diamine Organocatalyst | Mannich Reaction | Cooperative action of primary and tertiary amines leads to high enantioselectivity. acs.orgnih.gov |

| Chiral Brønsted Acid/Base | Various | Utilizes complex hydrogen-bonding networks for stereocontrol. frontiersin.org |

Chiral Auxiliary and Protecting Group Strategies in Diamine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org This strategy is widely used in the stereoselective synthesis of amines. rtu.lv

A well-known example is the use of tert-butanesulfinamide (Ellman's auxiliary). rtu.lv N-sulfinyl imines derived from this auxiliary can undergo diastereoselective Mannich-type reactions to produce N-sulfinyl-1,3-diamines, which can then be reduced to the target diamine. rtu.lv Other chiral auxiliaries, such as those derived from mandelic acid or camphorsultam, have also been employed. researchgate.netwikipedia.org The covalent functionalization of a racemic starting material with an enantiopure chiral auxiliary can lead to a mixture of diastereomers, which can then be separated. mdpi.com

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during a synthetic sequence. organic-chemistry.org In diamine synthesis, it is often necessary to protect one or both amine functionalities. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comlibretexts.org

Stereochemical Control and Retention of Configuration in Diamine Formation

The precise control of stereochemistry is a critical aspect of synthesizing chiral molecules like this compound, particularly for applications in pharmaceuticals and asymmetric catalysis. Achieving high stereoselectivity in the formation of 1,3-diamines often involves strategic approaches that dictate the spatial arrangement of atoms at the newly formed stereocenters.

A notable strategy for stereochemical control is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. For instance, the use of tert-butanesulfinyl (Ellman's) imine as a chiral auxiliary has been explored in the asymmetric synthesis of 1,3-diamines. rtu.lv A Mannich-type reaction with Eschenmoser's salt can produce N-sulfinyl-1-imino-3-amines with good diastereomeric ratios, which can then be reduced in situ to the corresponding 1,3-diamine. rtu.lv

Another powerful technique is the use of chiral catalysts. For example, chiral 1,3-diamines have been synthesized from (-)-cis-2-benzamidocyclohexanecarboxylic acid and used as ligands in copper-catalyzed asymmetric Henry reactions. nih.gov The enantioselectivity of the product was found to be controllable by the substituents on the two amino groups of the diamine ligand. nih.gov

Retention of configuration is a key feature of certain reactions, ensuring that the stereochemistry of a starting material is preserved in the product. The Curtius rearrangement, which converts a carboxylic acid to a primary amine, is known to proceed with complete retention of stereochemistry at the migrating carbon. nih.govwikipedia.org This has been exploited for generating chiral nitrogen-containing centers and has been applied in the total synthesis of natural products. nih.gov Similarly, under specific conditions, lithiated carbamates can react with electrophiles with either retention or inversion of configuration, providing a versatile method for accessing different stereoisomers. bristol.ac.ukresearchgate.net For instance, the reaction of sparteine-complexed lithiated carbamates with β-silylvinylboranes proceeds with inversion of configuration, while the diamine-free lithiated carbamates react with retention. bristol.ac.uk

Rhodium-catalyzed C-H insertion reactions of N-alkylsulfamides provide a pathway to cyclic sulfamides, which can be subsequently converted to 1,3-diamines. nih.gov Importantly, the oxidation of optically active tertiary C-H centers in this process is stereospecific, allowing for the formation of enantiopure tetrasubstituted amine derivatives. nih.gov

A versatile method for synthesizing chiral 1,3-nitroamines, which are precursors to 1,3-diamines, involves the conjugate addition of various nucleophiles to chiral (S,E)-γ-N,N-dibenzylated nitroalkenes derived from natural L-α-amino acids. beilstein-journals.org These 1,3-nitroamines can then be reduced to the corresponding chiral 1,3-diamines in good yields. beilstein-journals.org

| Method | Key Feature | Stereochemical Outcome |

| Chiral Auxiliaries (e.g., Ellman's imine) | Mannich-type reaction | Good diastereomeric ratios rtu.lv |

| Chiral Ligands | Copper-catalyzed Henry reaction | Controllable enantioselectivity nih.gov |

| Curtius Rearrangement | Conversion of carboxylic acids | Complete retention of configuration nih.govwikipedia.org |

| Lithiated Carbamates | Reaction with electrophiles | Retention or inversion depending on conditions bristol.ac.ukresearchgate.net |

| Rhodium-Catalyzed C-H Insertion | Oxidation of chiral C-H centers | Stereospecific, leading to enantiopure products nih.gov |

| Chiral Nitroalkenes | Conjugate addition and reduction | Synthesis of chiral 1,3-diamines beilstein-journals.org |

Novel Reaction Discoveries and Multi-Component Approaches Applicable to this compound

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing waste and simplifying procedures. lnu.edu.cn These reactions are particularly valuable for constructing complex molecular architectures like those found in 1,3-diamines and their derivatives.

One example of a domino reaction applicable to diamine synthesis involves the reaction of acyclic α,α-dialkenoylketene S,S-acetals with diamines. lnu.edu.cn This catalyst-free, one-pot, two-component reaction leads to the formation of unusual fused tetraheterocyclic compounds, where up to five new bonds are formed. lnu.edu.cn Another approach is the organocatalyzed multicomponent domino reaction of aryl ketones, aldehydes, and malononitrile, which affords multisubstituted cyclohexa-1,3-dienamines in satisfactory yields. rsc.orgrsc.org

Cyclization reactions are also fundamental in forming cyclic structures containing the 1,3-diamine motif. For instance, rhodium-catalyzed C-H insertion reactions of N-alkylsulfamides lead to the formation of six-membered cyclic sulfamides, which are valuable precursors to substituted 1,3-diamines. nih.gov These cyclic intermediates can be readily converted to the corresponding 1,3-diamines under mild conditions. nih.gov

The development of sustainable and green synthetic methods is a major focus in modern chemistry, aiming to reduce environmental impact and improve resource efficiency. For the synthesis of 1,3-diamines, several green chemistry protocols have been established.

A highly eco-friendly protocol for preparing N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines has been developed, which involves the reduction of the corresponding di-Schiff bases. ccsenet.org This method utilizes water as a solvent, avoiding the need for a catalyst or the azeotropic removal of water, and the subsequent reduction with sodium borohydride (B1222165) is performed under catalyst- and solvent-free conditions with excellent yields. ccsenet.org

Visible-light-induced photocatalysis offers another green approach. A novel method for synthesizing 2,3-diamines uses anilines and diisopropylethylamine as starting materials under the action of an organic photosensitizer. rsc.org This reaction proceeds under mild conditions and avoids the use of metal reagents. rsc.org Similarly, a visible-light-induced, photoredox-catalyzed three-component reaction of carbonyl compounds, amines, and glycine (B1666218) derivatives has been developed to selectively synthesize vicinal diamine derivatives. rsc.org

Multi-component reactions (MCRs) inherently align with the principles of green chemistry by combining multiple starting materials in a single step, thereby reducing waste and energy consumption. nih.gov The Ugi and Passerini reactions are classic examples of MCRs that can be used to generate diverse libraries of compounds, including those with diamine-like structures, in an efficient and atom-economical manner. nih.gov These reactions are valuable for accelerating drug discovery by enabling the rapid synthesis of complex molecules. nih.gov

| Green Chemistry Approach | Key Features | Example Application |

| Aqueous Synthesis | Use of water as a solvent, catalyst-free | Preparation of N,N'-dibenzyldiamines ccsenet.org |

| Visible-Light Photocatalysis | Mild conditions, metal-free | Synthesis of 2,3-diamines from anilines rsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis, atom economy | Ugi and Passerini reactions for complex molecule synthesis nih.gov |

Chelation Behavior of this compound

Chelation is a process where a polydentate ligand, a ligand that can form two or more bonds to a single metal ion, binds to a central metal atom to form a ring-like structure known as a chelate ring. ebsco.com This process significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

Formation of Chelate Rings and Geometrical Considerations

This compound, possessing two amine functional groups, acts as a bidentate ligand, capable of coordinating to a metal center through the lone pair of electrons on each nitrogen atom. This coordination results in the formation of a six-membered chelate ring. The stability of chelate complexes is influenced by the size of the chelate ring, with five- and six-membered rings generally being the most stable due to minimal ring strain. ebsco.comlibretexts.org

Impact of Substitution Patterns on Chelation Properties

Substituents on the diamine backbone, such as the methyl group in this compound, can have a profound impact on the chelation properties of the ligand. The size and position of these substituents can introduce steric hindrance, which may affect the stability and structure of the metal complex. For example, bulky substituents can favor the formation of specific isomers or prevent the coordination of other ligands.

Furthermore, the electronic effects of substituents can alter the basicity of the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond. Electron-donating groups, like alkyl groups, can increase the electron density on the nitrogen atoms, making them stronger Lewis bases and leading to more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen atoms and potentially lead to weaker coordination. The interplay of these steric and electronic factors is a key consideration in the design of ligands for specific applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving this compound typically involves the reaction of a suitable metal salt with the diamine ligand in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Types of Metal Centers and Coordination Geometries in Complexes

A wide variety of metal ions can form complexes with diamine ligands. Transition metals such as nickel(II), copper(II), cobalt(II), zinc(II), and platinum(II) are commonly used. publish.csiro.autandfonline.comulb.ac.bemdpi.com The coordination geometry of these complexes is largely dictated by the coordination number of the metal ion.

For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes are typically octahedral. libretexts.orglibretexts.org The specific geometry adopted can be influenced by the d-electron configuration of the metal ion and the ligand field stabilization energy. For instance, d8 metal ions like Ni(II) and Pt(II) often form square planar complexes. libretexts.orgtandfonline.com The steric bulk of the this compound ligand can also play a role in determining the final coordination geometry.

Table 1: Common Coordination Geometries of Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Co(II) tandfonline.com |

| 4 | Square Planar | Ni(II), Cu(II), Pt(II) tandfonline.comulb.ac.be |

| 6 | Octahedral | Co(II), Ni(II), La(III), Ce(III) tandfonline.combohrium.com |

Spectroscopic and Structural Elucidation of Coordination Compounds

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and structural techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the diamine ligand to the metal ion. The N-H stretching and bending vibrations in the IR spectrum of the free ligand will shift upon coordination to the metal, providing evidence of complex formation. mdpi.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand and the complex in solution. researchgate.netmdpi.com Changes in the chemical shifts of the protons and carbons of the diamine upon complexation can confirm coordination and provide insights into the geometry of the complex.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes in the UV-Visible region provide information about the d-d electronic transitions, which are characteristic of the metal ion and its coordination environment. tandfonline.commdpi.com These spectra can help in determining the coordination geometry of the complex.

Ligand Design Principles for Enhanced Coordination and Specificity

The design of new ligands based on the this compound scaffold is guided by several principles aimed at enhancing their coordination ability and specificity for particular metal ions or applications.

Steric Tuning: By modifying the substituents on the diamine backbone, the steric environment around the metal center can be precisely controlled. Introducing bulkier groups can create specific binding pockets, leading to selectivity for certain metal ions or influencing the stereochemistry of reactions catalyzed by the complex.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the ligand's donor strength, which in turn affects the stability and reactivity of the metal complex. For instance, increasing the electron-donating ability of the ligand can lead to more stable complexes. oup.com

Preorganization: A key principle in ligand design is preorganization, where the ligand is synthesized in a conformation that is already suitable for metal ion binding. This minimizes the entropic penalty associated with the conformational changes required for chelation, leading to more stable complexes. oup.com For diamines, this involves designing the backbone to favor a gauche conformation, which brings the two nitrogen donor atoms into proximity for chelation.

By applying these principles, chemists can develop new ligands with tailored properties for applications in areas such as asymmetric catalysis, where the chiral environment created by the ligand is crucial for controlling the stereochemical outcome of a reaction, and in materials science for the development of new functional materials.

Steric and Electronic Tuning of this compound Ligands

The strategic modification of ligands derived from this compound allows for the fine-tuning of their steric and electronic properties, which in turn dictates the behavior of their corresponding metal complexes in catalytic applications. The inherent structure of this compound, with its gem-dimethyl group on the C3 carbon, provides a unique scaffold that influences the steric environment around a coordinated metal center. Further modifications to this backbone or to substituents on the nitrogen atoms can systematically alter the ligand's characteristics.

Steric Tuning is primarily achieved by introducing bulky groups on the nitrogen atoms of the diamine. This approach is critical in controlling the accessibility of the metal's coordination sites, which can enhance selectivity in catalytic reactions. For example, the introduction of progressively larger alkyl or aryl groups on the nitrogen atoms can create a more crowded coordination sphere. This steric hindrance can influence the binding of substrates, favoring specific orientations and leading to higher stereoselectivity in asymmetric catalysis. Research on related diamine systems has shown that even subtle changes in the size of N-substituents can dramatically affect the nuclearity and geometry of the resulting metal complexes. mdpi.com For instance, increasing the steric bulk can prevent the formation of polynuclear complexes, favoring monomeric species. mdpi.com

In the context of N-heterocyclic carbene (NHC) ligands derived from diamines, steric properties can be precisely adjusted by modifying the "wingtip" groups attached to the nitrogen atoms. acs.orgnih.gov For ligands derived from this compound, this would involve the synthesis of an imidazolinium salt followed by deprotonation. The choice of N-aryl substituents on this NHC ligand is crucial for tuning its steric profile. Using bulky groups like mesityl or diisopropylphenyl (DIPP) can create a highly congested environment around the metal, which is beneficial for stabilizing reactive intermediates and promoting challenging catalytic transformations. mdpi.com

Electronic Tuning involves modifying the electron-donating or electron-withdrawing nature of the ligand. This directly impacts the electron density at the metal center, which is a key factor in its catalytic activity. The electronic properties of ligands based on this compound can be adjusted in several ways.

One common method is the introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups on the N-aryl substituents of the corresponding NHC ligands. mdpi.com Electron-donating groups increase the electron density on the metal, which can enhance its nucleophilicity and reactivity in certain catalytic cycles, such as reductive couplings. nih.gov Conversely, electron-withdrawing groups make the metal more electrophilic, which can be advantageous for reactions involving electrophilic activation of substrates. mdpi.com

Another approach to electronic tuning is through the modification of the diamine backbone itself. While the alkyl nature of this compound makes it an electron-donating ligand, the introduction of substituents with different inductive effects can modulate this property. Furthermore, the electronic character of the ligand can be significantly altered by N-sulfonylation. The resulting N-sulfonylated diamine ligands exhibit different electronic and coordination properties compared to the parent diamine. scispace.com

The interplay between steric and electronic effects is a powerful tool in ligand design. By carefully selecting substituents, chemists can create a library of ligands from a single diamine scaffold like this compound, each tailored for a specific catalytic application. acs.org

Table 1: Examples of Steric and Electronic Tuning Strategies for Diamine-Derived Ligands

| Modification Strategy | Effect | Potential Application |

| Steric Tuning | ||

| Increasing size of N-alkyl substituents | Increased steric hindrance, favors monomeric complexes | Asymmetric catalysis, control of product selectivity |

| Bulky N-aryl groups on NHC ligands (e.g., mesityl) | Creates a congested metal center, stabilizes intermediates | Olefin metathesis, cross-coupling reactions |

| Electronic Tuning | ||

| Electron-donating groups on N-aryl rings of NHCs | Increases electron density at the metal center | Reductive catalysis, oxidative addition steps |

| Electron-withdrawing groups on N-aryl rings of NHCs | Decreases electron density at the metal center | Electrophilic activation, oxidative catalysis |

| N-sulfonylation of the diamine | Alters ligand's electronic nature and acidity of N-H bond | Asymmetric transfer hydrogenation |

Bifunctional Ligand Development for Cooperative Effects in Metal Complexes

The development of bifunctional ligands, which actively participate in chemical transformations alongside the metal center, represents a sophisticated approach to catalysis known as metal-ligand cooperation (MLC). rsc.orgwiley.com Ligands derived from this compound are excellent candidates for the design of bifunctional catalysts. The key feature of these ligands is the presence of N-H functionalities that can act as a proton-responsive site, working in concert with the metal center to facilitate bond activation and formation. scispace.comoup.com

The fundamental principle of bifunctional catalysis with diamine ligands involves the reversible deprotonation of one of the amine groups. rsc.org In the presence of a base, the neutral diamine ligand can be deprotonated to form an amido-amine ligand. This deprotonation significantly changes the electronic properties of the ligand and the reactivity of the metal complex. The resulting amido group is a much stronger electron donor and can act as an internal base, while the remaining amine group can act as a proton shuttle or a hydrogen bond donor.

A classic example of metal-ligand cooperation is seen in the asymmetric transfer hydrogenation of ketones, famously developed by Noyori and Ikariya. rsc.orgoup.com In these systems, a ruthenium complex of an N-sulfonylated 1,2-diamine ligand catalyzes the reduction of ketones using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The catalytic cycle is believed to involve the cooperative action of the metal hydride and the N-H proton of the ligand. The N-H group can participate in the substrate binding and activation through hydrogen bonding, and the subsequent proton and hydride transfer steps are facilitated by the bifunctional nature of the catalyst. scispace.com

For this compound, bifunctional ligands can be developed by, for example, monosulfonylation of one of the amine groups. The resulting N-sulfonylated ligand would possess one acidic N-H proton, poised for cooperative catalysis. The steric environment provided by the 3-methylbutane backbone would further influence the selectivity of such a catalyst.

The concept of bifunctional catalysis extends beyond hydrogenation reactions. It has been applied to a wide range of transformations, including oxidative reactions and carbon-carbon bond-forming reactions. oup.com The ability of the ligand to act as a proton relay or to stabilize transition states through hydrogen bonding is a powerful tool for enhancing catalytic efficiency and selectivity. The development of such ligands from this compound could lead to novel catalysts for a variety of organic transformations. The combination of the inherent steric features of the diamine with the electronic flexibility of a bifunctional ligand system offers a promising avenue for the design of next-generation catalysts. nsf.govbohrium.com

Table 2: Key Features of Bifunctional Diamine Ligands in Cooperative Catalysis

| Feature | Role in Catalysis | Example Reaction |

| Proton-Responsive N-H Group | Acts as an internal base/acid, proton shuttle, or hydrogen bond donor. | Asymmetric Transfer Hydrogenation of Ketones |

| Metal-Ligand Synergy | The metal center and the ligand work in concert to activate substrates and facilitate bond cleavage/formation. | Dehydrogenation of Alcohols |

| Reversible Ligand Transformation | The ligand undergoes reversible deprotonation/protonation during the catalytic cycle. | Hydrogenation of Polar Bonds |

| Tunable Acidity | The acidity of the N-H group can be tuned by N-substituents (e.g., sulfonyl groups), affecting catalyst activity. | Various Reductive and Oxidative Transformations |

Catalytic Applications and Mechanistic Investigations of 3 Methylbutane 1,3 Diamine Derived Catalysts

Organocatalysis Mediated by 3-Methylbutane-1,3-diamine Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, particularly in asymmetric synthesis. The strategic placement of amine functionalities allows for precise control over the stereochemical outcome of reactions.

Asymmetric Transformations (e.g., Mannich Reactions) Catalyzed by 1,3-Diamine Derivatives

Researchers have successfully designed and synthesized novel enantiopure 1,3-diamine catalysts derived from scaffolds that can be adapted to the this compound structure. oist.jpacs.orgnih.gov These catalysts, when used in conjunction with an acid co-catalyst, have proven highly effective in promoting asymmetric Mannich reactions. oist.jpacs.orgnih.govfigshare.comresearchgate.net For instance, a catalyst system comprising a 1,3-diamine derivative and an acid efficiently catalyzes the enantioselective Mannich reaction of various ketones, yielding products with high enantioselectivities under mild conditions. acs.orgnih.govfigshare.com

A key advantage of these 1,3-diamine catalysts is their ability to control regioselectivity. In the Mannich reaction of β-ketophosphonates, for example, the catalyst directs the reaction to occur selectively at the γ-position, with no formation of the α-position product. oist.jp This high level of control is a significant advancement in catalyst design for achieving highly enantiopure compounds through cost-effective methods. oist.jp

The following table summarizes the performance of a 1,3-diamine derived catalyst in the γ-position-selective Mannich reaction of β-ketophosphonates.

| Entry | Substrate (Ketone) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | β-ketophosphonate 7a | δ-amino β-ketophosphonate 9a | 99 | 92 |

| 2 | Various β-ketophosphonates | Various δ-amino β-ketophosphonates 9 | High | High |

Data sourced from studies on analogous 1,3-diamine systems which demonstrate the principle applicable to this compound derivatives. acs.org

Cooperative Catalysis Involving Primary and Tertiary Amine Moieties

The efficacy of these 1,3-diamine catalysts is attributed to the cooperative action of the primary and tertiary amine groups. oist.jpacs.orgresearchgate.net Mechanistic studies suggest that during catalysis, the primary amine group often forms an enamine intermediate with the ketone substrate. acs.orgnii.ac.jp Simultaneously, the tertiary amine group, upon protonation by the acid co-catalyst, can function as a directing group, interacting with the electrophile and providing steric shielding to guide the stereochemical outcome. acs.org

This cooperative functionality is a hallmark of catalysts derived from diamines where the amine groups are in a 1,3-relationship. oist.jpacs.org The specific design, with the primary and tertiary amines positioned in a trans relationship on a cyclohexane (B81311) ring in some model systems, can lead to intramolecular hydrogen bonding, which further modulates the catalytic activity. acs.orgresearchgate.netnii.ac.jp This intricate interplay between the two amine groups is crucial for achieving high regio- and enantioselectivity in the catalyzed reactions. acs.org

Metal-Ligand Catalysis with this compound Scaffolds

The bidentate nature of this compound and its chiral derivatives makes them excellent ligands for transition metal-catalyzed asymmetric reactions. These ligands can coordinate with a metal center to create a chiral environment that influences the stereoselectivity of the transformation.

Enantioselective Hydroamination and Reductive Amination Reactions

Chiral 1,3-diamine ligands are instrumental in the development of catalysts for enantioselective hydroamination and reductive amination reactions, which are fundamental processes for the synthesis of chiral amines. bohrium.comacs.orgnih.govmdpi.comd-nb.inforsc.org Nickel-catalyzed enantioselective hydroamination of 1,3-dienes, for instance, provides a direct route to chiral allylamines. dicp.ac.cn While many systems have focused on 1,2-diamines, the principles are extendable to 1,3-diamine scaffolds. These reactions often exhibit high regioselectivity and enantioselectivity, offering access to a wide array of valuable chiral amine products. bohrium.comdicp.ac.cn

Similarly, direct asymmetric reductive amination (DARA) of ketones is a highly efficient one-step method for producing chiral amines. mdpi.comd-nb.info Iridium complexes bearing chiral phosphoramidite (B1245037) ligands, which can be derived from or are analogous to chiral 1,3-diamines, have shown remarkable activity and selectivity in these transformations. mdpi.comd-nb.info The versatility of this approach is highlighted by its successful application in the synthesis of pharmaceutical compounds like (S)-Rivastigmine. mdpi.com

The table below illustrates the effectiveness of an iridium-catalyzed direct asymmetric reductive amination for the synthesis of a key chiral amine intermediate.

| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-PipPhos | DCM | 84 | 96 |

| 2 | (R)-PipPhos with NaBArF | DCM | 80 | 95 |

| 3 | (R)-PipPhos with K2CO3 | DCM | 75 | 94 |

| 4 | (R)-PipPhos with additional TFA | DCM | 93 | 96 |

Data from a study on the synthesis of (S)-Rivastigmine, demonstrating the utility of chiral ligands in asymmetric reductive amination. mdpi.com

Other Asymmetric Reactions Utilizing Chiral 1,3-Diamine Ligands

The utility of chiral 1,3-diamine ligands extends beyond amination reactions. They have been employed in a variety of other asymmetric transformations. For example, a chiral diamine catalyst, designed by "untethering" one of the rings of the natural alkaloid sparteine, has proven effective for addition reactions in water, showcasing the potential for green stereoselective transformations. researchgate.netchemrxiv.org This ligand has demonstrated good reactivity and enantioselectivity in organocatalysis as well as in copper- and palladium-catalyzed reactions. researchgate.netchemrxiv.org

Furthermore, nickel(II) complexes with chiral diamine ligands have been used to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, affording the products in good yields and with high enantioselectivities. acs.org In these systems, it is proposed that one diamine ligand provides the chiral environment for stereoinduction, while a second diamine ligand can act as a base to facilitate substrate enolization. acs.org The adaptability of these ligands allows for their modification to accommodate a broader range of substrates, including aliphatic nitroalkenes and β-ketoacids. acs.org

Advanced Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of these catalytic cycles is paramount for the rational design of more efficient and selective catalysts. researchgate.net For organocatalytic Mannich reactions involving 1,3-diamine derivatives, mechanistic analyses have confirmed the cooperative role of the primary and tertiary amine groups. acs.orgresearchgate.net The formation of an enamine intermediate by the primary amine and the subsequent interaction of the protonated tertiary amine with the electrophile are key steps in the catalytic cycle. acs.orgnii.ac.jp

In metal-ligand catalysis, mechanistic studies, including kinetic analyses and isotopic labeling experiments, have provided valuable insights. For the nickel-catalyzed hydroamination of 1,3-dienes, it has been proposed that the resting state of the catalyst is a Ni-π-allyl complex, and the rate-determining step is the outer-sphere nucleophilic attack of an amine. acs.org DFT studies in iridium-catalyzed reductive amination suggest an outer-sphere hydride addition pathway, where hydrogen bonding between the phosphoramidite ligand and the amine substrate, as well as between the iridium-bound chloride and the imine, plays a crucial role in stereodifferentiation. d-nb.info These detailed mechanistic investigations pave the way for the future development of next-generation catalysts based on the this compound scaffold.

Elucidation of Intermediates and Transition States in 1,3-Diamine Catalysis

The catalytic activity of 1,3-diamines, including this compound, is rooted in their ability to form transient, reactive species and guide reactions through well-defined transition states. solubilityofthings.com In organocatalysis, these diamines often operate through a mechanism involving the formation of an enamine intermediate. acs.orgnii.ac.jp Typically, a primary amine group of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine. nii.ac.jp Concurrently, the second amine group, positioned in a 1,3-relationship, can be protonated to act as a Brønsted acid. This protonated amine group then activates the electrophile and helps to organize the transition state through non-covalent interactions, such as hydrogen bonding. acs.org This cooperative action between the two amine functionalities is a hallmark of diamine catalysis. nii.ac.jp

Transition states in these reactions are transient configurations at the highest energy point of the reaction pathway, characterized by partial bond formation and breaking. solubilityofthings.com The stereochemical outcome of the reaction is determined by the relative energies of the possible diastereomeric transition states. For instance, in cycloaddition reactions, the enantioselectivity arises from different repulsive hydrogen-hydrogen interactions that distinguish these transition states. acs.org

When used as ligands in metal-catalyzed reactions, 1,3-diamines form chelate complexes with the metal center. acs.org For example, Nickel(II)-diamine complexes have been shown to catalyze enantioselective Michael additions. acs.org In such systems, the 1,3-dicarbonyl substrate can engage in two-point binding with the chiral metal complex, leading to a highly ordered, chelated transition state. acs.org This rigidified structure is crucial for achieving high levels of stereocontrol. Mechanistic studies suggest that within a catalyst system featuring two diamine ligands, one may serve as the chiral ligand to induce stereoselectivity, while the other can be liberated to function as a base for substrate enolization, a process known as "soft enolization". acs.org

The study of these intermediates and transition states often involves a combination of experimental techniques, such as kinetic analysis and isotope labeling, and computational modeling. nih.govmarquette.edu Kinetic isotope effect (KIE) studies, for example, can provide detailed information about the geometry and bonding at the transition state. nih.gov By understanding these transient species, chemists can refine catalyst design to improve reaction efficiency and selectivity. solubilityofthings.com

Role of the this compound Moiety in Reaction Selectivity and Rate

The specific structure of the this compound moiety is instrumental in determining the selectivity and rate of the reactions it catalyzes. The spatial arrangement of the two amine groups in a 1,3-relationship is fundamental to its catalytic function, enabling the cooperative mechanisms described previously. acs.orgnii.ac.jp This was demonstrated in studies where the corresponding 1,3-amino alcohol was found to be an inefficient catalyst, highlighting that the 1,3-diamine structure is necessary for effective catalysis. acs.org When complexed with a metal like ruthenium(II), this diamine forms a flexible six-membered chelating ring, which is a key feature in the asymmetric transfer hydrogenation of ketones. rsc.org

The substitution pattern on the diamine backbone significantly influences selectivity. The two methyl groups on the C-3 carbon of this compound introduce considerable steric bulk. This steric hindrance is not a passive feature; it actively participates in controlling reaction outcomes. In catalysts derived from this diamine for use in asymmetric Mannich reactions, this steric bulk helps to create a defined chiral pocket around the active site. nii.ac.jp This pocket can selectively accommodate substrates and control the facial selectivity of the incoming electrophile.

This structural feature is particularly effective in controlling regioselectivity. In reactions involving unsymmetrical ketones, catalysts derived from 1,3-diamines have shown a remarkable ability to direct bond formation to the less-substituted α-position of the ketone. nii.ac.jp This indicates that the catalyst provides a space that can accept ketones with bulky moieties while selectively forming a bond at the less-substituted methyl group when multiple enolizable positions are available. nii.ac.jp The functions of these catalysts are distinct from simpler amines like pyrrolidine (B122466) or benzylamine, which may lead to bond formation at different positions. nii.ac.jp

The rate of reaction is also influenced by the catalyst structure. The cooperative action of the two amine groups in the 1,3-diamine moiety can lead to faster reactions compared to catalysts where this synergistic interaction is absent. acs.org For example, in certain Mannich reactions, a catalyst derived from a 1,3-diamine provided the product with higher enantioselectivity and at a faster rate than a comparable cinchona-derived amine catalyst. acs.org

The following table details the performance of a catalyst derived from a 1,3-diamine in the asymmetric Mannich reaction between various ketones and an imine, showcasing the high selectivity achieved. nii.ac.jp

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetone | 9b | 95 | 92 |

| Cyclopentanone | 9d | 88 | 98 |

| Cyclohexanone | 9e | 91 | 99 |

| Diethyl Ketone | 11b | 82 | 96 |

| Acetophenone (B1666503) | 9c | 94 | 96 |

Supramolecular Architectures and Self Assembly Utilizing 3 Methylbutane 1,3 Diamine

Integration of 3-Methylbutane-1,3-diamine into Supramolecular Systems

The incorporation of this compound into supramolecular assemblies is governed by its inherent chemical properties: it is a bifunctional molecule capable of acting as a hydrogen-bond donor and an acceptor or as a ligand for metal coordination. nih.gov This dual reactivity allows it to function as a linker or node, connecting other molecular components into a larger, cohesive structure. The specific geometry imposed by the 1,3-disposition of its amine groups and the presence of two methyl groups at one of the stereocenters dictates the potential angles and conformations of the final assembly, making it a useful tool in crystal engineering and materials design.

The design of non-covalent assemblies relies on the principle of molecular recognition, where molecules with complementary shapes and chemical functionalities spontaneously associate. The primary design feature of this compound is its capacity to act as a bifunctional hydrogen-bond donor. This allows it to bridge two or more complementary molecules, such as those containing carboxylic acid or urea (B33335) groups. ucl.ac.uk The formation of these supramolecular synthons—robust and predictable intermolecular interaction patterns—is a cornerstone of designing complex architectures. brad.ac.uk

Key design strategies involving linkers like this compound include:

Complementarity: Pairing the diamine with molecules that possess strong hydrogen-bond acceptor sites, like dicarboxylic acids or squaramides, to promote the formation of extended chains or networks. brad.ac.ukrsc.org

Preorganization: While the alkyl chain of this compound is flexible, the steric hindrance from the gem-dimethyl group can influence the conformational preferences of the resulting assembly, reducing the entropic penalty of organization.

Hierarchy: Utilizing the initial formation of simple hydrogen-bonded motifs to direct the subsequent assembly into more complex, three-dimensional structures.

The synthesis of tripodal iron(II) complexes that incorporate urea groups for anion binding exemplifies how amine-derived functionalities are central to designing host-guest systems. ucl.ac.uk Similarly, chiral diamines have been used to create sophisticated organocatalysts whose activity relies on a self-assembled, hydrogen-bonded network.

Hydrogen bonding is the predominant intermolecular force guiding the integration of this compound into supramolecular structures. As a molecule with two primary amine groups, it has a hydrogen bond donor count of two and a hydrogen bond acceptor count of two (attributable to the lone pairs on the nitrogen atoms). nih.gov These sites can engage in strong, directional N-H···O and N-H···N hydrogen bonds, which are fundamental to the structure of biological macromolecules like DNA and proteins and are widely exploited in synthetic self-assembling systems. researchgate.net

The interaction between diamines and carboxylic acids, for instance, often leads to proton transfer, forming an ammonium (B1175870) carboxylate salt, which is then organized by a network of strong charge-assisted hydrogen bonds. researchgate.net This interaction is a reliable method for constructing co-crystals and extended networks.

While this compound is aliphatic, it can be a critical component in systems that also feature aromatic groups. In such cases, the diamine can serve two roles:

It provides the primary hydrogen-bonding interactions that form the structural backbone of the assembly.

Its flexible chain acts as a scaffold that can orient attached aromatic moieties, facilitating favorable π-π stacking or other aromatic interactions that further stabilize the final architecture. wiley.com

The balance between hydrogen bonds, halogen bonds, and chalcogen bonds has been shown to be delicate and crucial in directing the final crystal structure in related heterocyclic systems. mdpi.com

Formation of Ordered Structures (e.g., Frameworks, Networks)

The ability of this compound to connect molecular units makes it an ideal candidate for building ordered, porous structures like co-crystals and coordinating with metal ions to form Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. engineering.org.cn

While direct synthesis of MOFs using this compound as the primary linker is less common, a powerful strategy involves its use in post-synthetic modification. In this approach, a pre-formed MOF containing reactive sites is subsequently functionalized with the diamine. Appending this compound to the organic linkers within a MOF can introduce basic amine sites into the pores. These functionalized sites can dramatically alter the framework's properties, creating tailored materials for applications such as:

Catalysis: The basic amine groups can act as catalytic sites.

Gas Sorption: The amine functionality is known to enhance the selective capture of acidic gases like CO₂.

Sensing: The responsive nature of the amine groups can be used to detect specific analytes.

The table below summarizes ordered structures that can be formed using diamine building blocks, based on analogous systems.

| Structure Type | Driving Interaction(s) | Typical Co-former / Component | Resulting Architecture |

| Co-crystal | Hydrogen Bonding (N-H···O) | Dicarboxylic Acids | 1D Chains, 2D Sheets |

| Supramolecular Salt | Charge-Assisted Hydrogen Bonding | Squaric Acid | 3D Networks researchgate.net |

| Functionalized MOF | Covalent Bonding (Post-Synthetic) | Pre-formed MOF with reactive sites | Porous Crystalline Framework engineering.org.cn |

| Supramolecular Polymer | Dynamic Covalent Bonds, H-Bonds | Dialdehydes, Acrylates | 1D Polymer Chains nih.govcsic.es |

Research into Multifaceted and Responsive Supramolecular Materials

A significant area of modern materials science is the development of "smart" materials that can change their properties in response to external stimuli. rsc.org The incorporation of alkyl diamines is a well-established strategy for imparting responsiveness, particularly to pH. nih.govcsic.es

Due to its two basic amine groups, any supramolecular material incorporating this compound has the potential to be pH-responsive. The protonation state of the amines can be toggled by changing the pH of the environment. This chemical change can trigger a significant macroscopic response:

Protonation (low pH): The formation of positively charged ammonium ions introduces electrostatic repulsion, which can break hydrogen bonds and cause the disassembly of a network, the dissolution of a gel, or the swelling of a polymer. nih.govrsc.org

Deprotonation (high pH): The neutral amine groups can reform the hydrogen bonds that stabilize the assembled state, leading to gelation, precipitation, or network contraction.

This pH-responsiveness can be coupled with other functionalities to create multifaceted materials. For instance, research on chromogenic polymers demonstrates that changes in environmental conditions can be translated into an optical signal. mdpi.com A system containing this compound and a suitable chromophore could potentially be designed to change color or fluorescence in response to pH shifts. Such materials are of great interest for applications in chemical sensing, controlled drug delivery, and self-healing systems. rsc.orgmdpi.com

The table below outlines potential responsive behaviors in materials functionalized with alkyl diamines.

| Stimulus | Molecular Mechanism | Macroscopic Response | Potential Application |

| pH Change | Protonation/Deprotonation of Amine Groups | Swelling/Shrinking, Assembly/Disassembly nih.gov | pH-triggered Drug Release |

| Temperature | Disruption of Weaker Hydrogen Bonds | Gel-Sol Transition, Phase Change | Thermo-responsive Actuators |

| Chemicals (e.g., CO₂) | Reversible Reaction with Amine Groups | Aggregation/Re-dispersion of Nanoparticles rsc.org | Gas-tuneable Nanoreactors |

| Light | Isomerization of a Photo-responsive Moiety | Change in Polymer Conformation rsc.org | Optically-controlled Materials |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of 3-Methylbutane-1,3-diamine and its Derivatives

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and energy of molecules. These studies are crucial for predicting the geometry, stability, and reactivity of this compound and related compounds.

The three-dimensional structure and flexibility of 1,3-diamines are critical to their function, particularly in catalysis and coordination chemistry. Computational methods are employed to explore the potential energy surface of these molecules and identify their stable conformations.

A comparative study evaluated various computational theories for their ability to predict the conformations and relative basicity of unsymmetrical 1,3-diamine systems, specifically 3-aminotropanes. The methods used included:

Molecular Mechanics (MM3): A force-field method that models molecules as a collection of atoms held together by springs.

Semiempirical (AM1): A quantum mechanical method that uses parameters derived from experimental data to simplify calculations.

Ab initio (Hartree-Fock): A more rigorous quantum mechanical method that solves the Schrödinger equation without empirical parameters.

The study found that the molecular mechanics force field, when corrected for the solvent effect of water, yielded results that were in agreement with experimental data. In contrast, the ab initio and semiempirical calculations produced inconsistent and incorrect results for the systems studied. Molecular dynamics simulations can further elucidate the conformational landscape of diamines by simulating the movement of atoms over time, providing insights into the dynamic equilibrium between different conformations.

The electronic structure of a molecule governs its chemical reactivity. Conceptual Density Functional Theory (CDFT) is a powerful framework for understanding chemical reactivity through various descriptors derived from the electron density. rsc.org These descriptors, such as chemical potential, hardness, and the Fukui function, provide quantitative measures of a molecule's propensity to donate or accept electrons and its selectivity towards different types of reactions.

DFT calculations are routinely used to investigate the electronic properties of complex molecules and intermediates in catalytic cycles. For this compound, these calculations can reveal information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on the nitrogen and carbon atoms. This information is key to understanding its behavior as a ligand and as a catalyst.

Table 1: Predicted Electronic and Physical Properties of this compound Data sourced from computational predictions.

| Property | Predicted Value |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Monoisotopic Mass | 102.1157 Da |

| XlogP | -0.7 |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ (Ų) | 122.9 |

| Predicted Collision Cross Section (CCS) for [M+Na]⁺ (Ų) | 129.3 |

| Source: PubChem. nih.govuni.lu |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions, especially in catalysis. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the energetic barriers that control the reaction rate and selectivity.

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and the energy required to reach it is known as the energy barrier or activation energy. catalysis.blog Catalysts function by providing an alternative reaction pathway with a lower energy barrier.

Density Functional Theory (DFT) calculations have been extensively used to study reactions catalyzed by diamines. For instance, in aldol (B89426) reactions catalyzed by vicinal diamines, computations revealed a nine-membered cyclic transition state. escholarship.org The specific conformation of this transition state was found to be responsible for the observed stereoselectivity. escholarship.org Similarly, a theoretical study on the self-catalyzed addition of a chiral vicinal diamine with isobutyraldehyde (B47883) used the M06-2X method to investigate the reaction mechanism, showing that the assistance of a water molecule can significantly lower the free-energy barriers of key steps. researchgate.net

In the field of organometallic catalysis, computational studies on the hydrogenation of acetophenone (B1666503) catalyzed by trans-Ru(II)H₂(diphosphine)(diamine) complexes have shown that the heterolytic splitting of H₂ is the rate-determining step for the catalytic system. ucl.ac.uk

Table 2: Comparison of Calculated Activation Barriers for Ketone Hydrogenation Calculations on simplified trans-[M(II)H₂(PH₃)₂(en)] catalysts.

| Catalytic System | Rate-Determining Step | Activation Barrier (kcal/mol) |

| Ruthenium-catalyzed | Heterolytic splitting of H₂ | 13.8 |

| Iron-catalyzed | Heterolytic splitting of H₂ | 12.8 |

| Source: UCL Discovery. ucl.ac.uk |

A major goal of computational catalysis is the accurate prediction of stereoselectivity (enantioselectivity and diastereoselectivity). This requires a detailed understanding of the transition states leading to the different stereoisomeric products. The difference in the energy barriers of these competing transition states determines the ratio of the products. researchgate.net

Computational models have been successfully developed to predict and explain the stereochemical outcomes of diamine-involved reactions.

Stereoselectivity Models: For vicinal diamine-catalyzed aldol reactions, a predictive stereoselectivity model was proposed based on the conformations of cyclooctane (B165968) in the transition state. escholarship.org

Hybrid Approaches: In a Ti(salen)-catalyzed [3+2] cycloaddition, a combination of DFT calculations and statistical mathematical modeling was used to develop a stereochemical model. This model, which considered factors like catalyst distortion and intermediate positioning, could quantitatively predict enantioselectivity. nih.gov

Microkinetic Modeling: To go beyond simply comparing the barriers of the enantio-determining step, microkinetic modeling can be used. nih.gov By considering the entire catalytic cycle, these models can provide more accurate predictions of enantiomeric excess (e.e.) and analyze the influence of other non-enantiodetermining steps on the final product distribution. nih.gov

Quantitative Structure-Selectivity Relationships (QSSR): For the asymmetric hydrogenation of ketones catalyzed by RuH₂(diphosphine)(diamine) complexes, a three-dimensional QSSR (3D-QSSR) model was developed. researchgate.net This model successfully correlated the steric and electronic properties of the catalyst structure with the observed enantioselectivity. researchgate.net

Table 3: Statistical Performance of a 3D-QSSR Model for Predicting Enantioselectivity

| Parameter | Value | Description |

| q² | 0.798 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.996 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training data. |

| Test Set r² | 0.974 | Correlation coefficient for an external test set, demonstrating the model's predictive power for new catalysts. |

| Source: ResearchGate. researchgate.net |

Application in Ligand Design and Optimization

Computational chemistry plays a pivotal role in the rational design and optimization of ligands for metal-catalyzed reactions. rsc.org By simulating the properties of virtual ligands and their corresponding metal complexes, researchers can screen for promising candidates before undertaking time-consuming and expensive laboratory synthesis.

Mechanistic studies often provide the key insights needed for catalyst improvement. For example, a combined experimental and computational study of a Ti(salen)-catalyzed cycloaddition led to the development of new catalysts with modified diamine backbones. nih.gov These new catalysts expanded the reaction's scope and significantly improved its enantioselectivity, demonstrating how mechanistic understanding can guide the optimization of a catalyst's chiral diamine component. nih.gov

In another example, computational analysis was used to guide the design of diamine ligands for the copper-catalyzed amination of aryl bromides. rsc.org Calculations revealed that introducing phenyl groups onto the diamine ligand stabilized the copper complex through copper–π interactions while maintaining sufficient reactivity for the desired chemical transformation. rsc.org This predictive strategy, which focuses on key elementary steps in the catalytic cycle, is a powerful approach for accelerating the development of new and more efficient catalytic reactions. rsc.org

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes to Complex 3-Methylbutane-1,3-diamine Architectures

The synthesis of this compound and its derivatives is foundational to its application. Research into novel synthetic routes aims to provide efficient and selective methods for creating more complex molecules built upon its diamine scaffold.

A key challenge in creating complex architectures from this compound is the selective functionalization of its two amine groups (one primary and one tertiary). One documented approach involves the protection of the primary amine to allow for subsequent reactions at the tertiary amine. For instance, the primary amine can be protected through a reaction with benzyl (B1604629) chloroformate to yield 3-N-CBZ-3-methylbutane-1,3-diamine . This protected intermediate serves as a building block for further, selective chemical modifications.

Patented industrial methods provide general pathways for the synthesis of 1,3-diamines, which are applicable to this compound. One such method involves the reaction of 2,2,4,4,6-pentamethyltetrahydropyrimidine with hydrogen and ammonia (B1221849) google.com. Another generalized industrial process describes the production of 1,3-diamines via the halogenation of monoolefins to create a dihaloalkane, which is then isomerized using a Friedel-Crafts catalyst to a 1,3-dihalopropane derivative, followed by aminolysis to form the diamine google.com.

| Synthetic Method | Description | Starting Materials | Product | Reference |

| Pyrimidine (B1678525) Reduction | A general method for preparing various diamines by reacting a pyrimidine compound with hydrogen and ammonia. | 2,2,4,4,6-pentamethyltetrahydropyrimidine, Hydrogen, Ammonia | This compound | google.com |

| Dihaloalkane Aminolysis | A general two-step process involving isomerization of a dihaloalkane to a 1,3-dihalo isomer, followed by reaction with ammonia. | Dihaloalkane, Friedel-Crafts catalyst, Ammonia | 1,3-Diamine (e.g., this compound) | google.com |

| Selective Protection | Protection of the primary amine group to allow for selective functionalization of the tertiary amine. | This compound, Benzyl chloroformate | 3-N-CBZ-3-methylbutane-1,3-diamine |

Exploration of New Catalytic Paradigms with this compound Ligands

While diamines are a well-established class of ligands in coordination chemistry and catalysis, specific research detailing the use of this compound as a ligand in novel catalytic systems is limited in publicly accessible literature. However, the catalytic activity of its fully N-methylated derivative, N,N,N',N'-Tetramethyl-1,3-butanediamine , has been documented.

This derivative is utilized as a catalyst in the production of polyurethane foams and epoxy resins nih.gov. In these applications, the tertiary amine groups facilitate the polymerization reactions. This suggests that the core carbon skeleton of this compound is suitable for supporting catalytically active functional groups. Future research may explore the synthesis of chiral catalysts from this compound for asymmetric synthesis, a field where other chiral diamines have proven to be highly effective acs.org.

Advanced Functional Materials Based on this compound Supramolecular Assemblies

The ability of this compound to form non-covalent interactions makes it a candidate for the construction of supramolecular assemblies and functional materials.

An early patent demonstrates a fundamental application of this principle, describing the creation of capillary-active salts through the reaction of this compound with fatty acids google.com. These salts, which are a simple form of a supramolecular assembly, function as surfactants and have applications in processes like ore flotation google.com. The formation of these salts relies on the acid-base reaction between the amine groups and the carboxylic acid of the fatty acid, creating an amphiphilic molecule.

While the current literature does not detail more complex materials like gels or advanced coordination polymers specifically based on this compound, the principles of supramolecular chemistry suggest potential. The dual amine functionality allows for the formation of hydrogen bonds and coordination complexes, which are key interactions in designing advanced materials rsc.org.

Interdisciplinary Research Integrating Computational and Experimental Chemistry

The integration of computational chemistry with experimental work provides powerful insights into molecular properties and reactivity, guiding the design of new molecules and materials. For this compound, evidence of such integrated research is nascent but present in chemical databases.

Computational tools have been used to predict fundamental properties of the molecule. For instance, the predicted collision cross section (CCS) for the protonated form of this compound is available in public databases uni.lu. This value, which relates to the ion's shape and size in the gas phase, is calculated using computational models and is valuable in analytical techniques like ion mobility-mass spectrometry.

| Predicted Property | Value | Computational Method | Reference |

| XLogP3-AA | -0.7 | PubChem 2.2 | nih.gov |

| Collision Cross Section (CCS) | 52 Ų | CCSbase (for [M+H]+) | uni.lunih.gov |

While comprehensive studies combining experimental synthesis and characterization with in-depth computational analysis for this compound are not yet widely published, the availability of these initial computational data points provides a foundation for future interdisciplinary research into its reactivity, ligand properties, and potential for forming structured materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.